

# Unveiling the Profile of NCGC00247743: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the available scientific literature and data on the chemical compound **NCGC00247743**, also identified as 4-(2-adamantyl)-N,N-diethyl-quinoline-2-carboxamide. This document synthesizes the known biological activities, experimental protocols, and potential signaling pathway interactions of this molecule, presenting the information in a structured and accessible format for research and drug development applications.

#### **Chemical Identity and Properties**

**NCGC00247743** is a quinoline carboxamide derivative with the systematic name 4-(2-adamantyl)-N,N-diethyl-quinoline-2-carboxamide. Its unique structure, featuring a bulky adamantyl group, suggests potential for specific interactions with biological targets.

Table 1: Compound Identifiers



| Identifier        | Value                                                   |
|-------------------|---------------------------------------------------------|
| NCGC ID           | NCGC00247743                                            |
| PubChem CID       | 5273604                                                 |
| IUPAC Name        | 4-(2-adamantyl)-N,N-diethyl-quinoline-2-<br>carboxamide |
| Molecular Formula | C24H30N2O                                               |
| Molecular Weight  | 362.5 g/mol                                             |

#### **Quantitative Biological Activity**

While dedicated research publications on **NCGC00247743** are limited, bioactivity data is available from large-scale screening initiatives deposited in public databases such as PubChem. This compound has been evaluated in a variety of in vitro assays, revealing a range of biological effects. The following table summarizes the available quantitative data from these screening studies.

Table 2: Summary of Quantitative Bioactivity Data for NCGC00247743



| Assay ID (AID) | Assay<br>Description                                                                | Target/Organis<br>m | Activity<br>Outcome | Potency (μM) |
|----------------|-------------------------------------------------------------------------------------|---------------------|---------------------|--------------|
| 1642           | qHTS assay for<br>inhibitors of the<br>KDM5B-LSD1<br>protein-protein<br>interaction | KDM5B               | Inactive            | -            |
| 1643           | qHTS assay for<br>inhibitors of the<br>interaction<br>between menin<br>and MLL      | Menin-MLL           | Inactive            | -            |
| 1644           | qHTS assay for<br>small molecule<br>inhibitors of the<br>WDR5/MLL1<br>interaction   | WDR5-MLL1           | Inactive            | -            |
| 1645           | qHTS assay for inhibitors of the p53-MDM2 protein-protein interaction               | p53-MDM2            | Inactive            | -            |
| 1646           | qHTS assay for inhibitors of the CBFbeta-SMMHC protein interaction                  | СВҒβ-ЅММНС          | Inactive            | -            |
| 1647           | qHTS assay for inhibitors of the interaction between CREBBP and p300                | CREBBP-p300         | Inactive            | -            |



| 1648 | qHTS assay for inhibitors of the interaction between β-catenin and TCF4             | β-catenin/TCF4 | Inactive | - |
|------|-------------------------------------------------------------------------------------|----------------|----------|---|
| 1649 | qHTS assay for<br>inhibitors of the<br>interaction<br>between NRF2<br>and Keap1     | NRF2-Keap1     | Inactive | - |
| 1650 | qHTS assay for<br>inhibitors of the<br>interaction<br>between YAP<br>and TEAD       | YAP-TEAD       | Inactive | - |
| 1651 | qHTS assay for inhibitors of the interaction between HIF-1α and p300                | HIF-1α-p300    | Inactive | - |
| 1652 | qHTS assay for<br>inhibitors of the<br>interaction<br>between<br>MAGEA4 and<br>RING | MAGEA4-RING    | Inactive | - |
| 1653 | qHTS assay for<br>inhibitors of the<br>interaction<br>between PAX3<br>and FOXO1     | PAX3-FOXO1     | Inactive | - |
| 1654 | qHTS assay for inhibitors of the                                                    | EED-EZH2       | Inactive | - |



|      | interaction<br>between EED<br>and EZH2                                                           |                            |          |   |
|------|--------------------------------------------------------------------------------------------------|----------------------------|----------|---|
| 1655 | qHTS assay for<br>inhibitors of the<br>interaction<br>between EWS-<br>FLI1 and RNA<br>helicase A | EWS-FLI1/RNA<br>helicase A | Inactive | - |
| 1656 | qHTS assay for<br>inhibitors of the<br>interaction<br>between LEDGF<br>and IBD                   | LEDGF-IBD                  | Inactive | - |

Data sourced from PubChem BioAssay Database.

### **Experimental Protocols**

The quantitative data presented above were generated using standardized high-throughput screening methodologies. Below are the generalized protocols for the AlphaLISA-based protein-protein interaction assays in which **NCGC00247743** was tested.

Quantitative High-Throughput Screening (qHTS) for Protein-Protein Interaction Inhibitors (General Protocol)

- Reagents: Biotinylated and glutathione S-transferase (GST)-tagged fusion proteins of the target interactors, AlphaLISA glutathione acceptor beads, and streptavidin-donor beads.
- Assay Principle: The assay is based on the AlphaLISA (Amplified Luminescent Proximity
  Homogeneous Assay) technology. When the biotinylated and GST-tagged proteins interact,
  they bring the streptavidin-donor and glutathione acceptor beads into close proximity. Upon
  excitation at 680 nm, the donor beads release singlet oxygen, which travels to the nearby
  acceptor beads, triggering a chemiluminescent signal at 615 nm.
- Procedure:



- A solution of the GST-tagged protein and the biotinylated protein partner is prepared in an assay buffer.
- The test compound, NCGC00247743, is added to the assay plate at various concentrations.
- A mixture of AlphaLISA glutathione acceptor beads and streptavidin-donor beads is added.
- The plate is incubated in the dark to allow for protein-protein interaction and bead association.
- The luminescence signal is read on an appropriate plate reader.
- Data Analysis: The luminescence intensity is plotted against the compound concentration. A
  decrease in signal indicates inhibition of the protein-protein interaction. IC50 values are
  calculated from the dose-response curves.

#### **Potential Signaling Pathway Involvement**

Based on the targets against which **NCGC00247743** has been screened, we can infer the signaling pathways that were under investigation. Although found to be inactive in these specific assays, the compound was tested for its ability to modulate key interactions in several critical cellular signaling pathways implicated in cancer and other diseases.





Click to download full resolution via product page

Investigated signaling pathways for NCGC00247743.



The diagram above illustrates the diverse set of signaling pathways that were explored in the context of **NCGC00247743**'s potential bioactivity. These pathways are central to cellular processes such as gene expression, cell cycle control, and stress response, and their dysregulation is a hallmark of many diseases.





Click to download full resolution via product page

Generalized workflow for qHTS of NCGC00247743.

This workflow diagram outlines the key steps involved in the high-throughput screening process that generated the bioactivity data for **NCGC00247743**.

#### Conclusion

NCGC00247743, or 4-(2-adamantyl)-N,N-diethyl-quinoline-2-carboxamide, has been evaluated against a broad panel of protein-protein interaction targets central to multiple disease-related signaling pathways. The available data from high-throughput screening campaigns indicate that this compound was inactive against the specific targets tested under the assay conditions. While this suggests a lack of potent inhibitory activity in these particular assays, it does not preclude other potential biological activities. The quinoline carboxamide scaffold is known to be a privileged structure in medicinal chemistry, and further investigation of NCGC00247743 against other target classes or in different biological assays may yet reveal significant bioactivity. This technical guide provides a baseline of the current knowledge and serves as a starting point for future research endeavors with this compound.

• To cite this document: BenchChem. [Unveiling the Profile of NCGC00247743: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2816918#ncgc00247743-literature-review]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com